(2-Amino-4-bromo-6-methylphenyl)methanol
Description
(2-Amino-4-bromo-6-methylphenyl)methanol (molecular formula: C₈H₁₀BrNO; molecular weight: 216.08 g/mol) is a brominated aromatic compound featuring a hydroxymethyl (-CH₂OH) group, an amino (-NH₂) group, a bromine atom, and a methyl (-CH₃) substituent on a benzene ring. The substituents are positioned at the 2-, 4-, and 6-positions, respectively . While specific toxicity data are unavailable, its structural features (e.g., bromine, amino group) suggest careful handling is warranted.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
(2-amino-4-bromo-6-methylphenyl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4,10H2,1H3 |
InChI Key |
GNMQYOWZHUSWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CO)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-bromo-6-methylphenyl)methanol typically involves the bromination of 2-amino-6-methylphenol followed by a reduction reaction. The bromination is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The resulting 2-amino-4-bromo-6-methylphenol is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-bromo-6-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-amino-4-bromo-6-methylbenzaldehyde.
Reduction: Formation of 2-amino-6-methylphenylmethanol.
Substitution: Formation of 2-amino-4-methoxy-6-methylphenylmethanol.
Scientific Research Applications
(2-Amino-4-bromo-6-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4-bromo-6-methylphenyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. Further research is needed to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Key Observations :
- Hydroxymethyl vs. Hydroxyl: The target compound’s hydroxymethyl group (-CH₂OH) distinguishes it from 2-Amino-6-bromo-4-methylphenol, which has a direct hydroxyl (-OH) substituent . The hydroxymethyl group increases molecular weight and may enhance solubility in polar solvents compared to phenolic -OH.
- Schiff Base Derivatives: Compounds in , and 6 feature iminomethyl (-N=CH-) groups, enabling coordination chemistry or use as ligands. In contrast, the target’s amino group (-NH₂) is more likely to participate in nucleophilic reactions (e.g., acylation) .
- Halogen Diversity : The target contains bromine, whereas ’s compound includes chlorine, which may alter electronic effects (e.g., bromine’s stronger electron-withdrawing nature) .
Physicochemical Properties
- Molecular Weight: The target (216.08 g/mol) is heavier than 2-Amino-6-bromo-4-methylphenol (202.05 g/mol) due to the hydroxymethyl group. Schiff base derivatives (e.g., 320.18 g/mol in ) are heavier due to extended conjugation and bulkier substituents .
- Thermal Stability : The target’s storage at 2–8°C suggests lower stability than Schiff base compounds, which often exhibit higher thermal resilience due to conjugated systems .
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